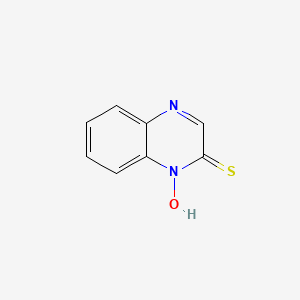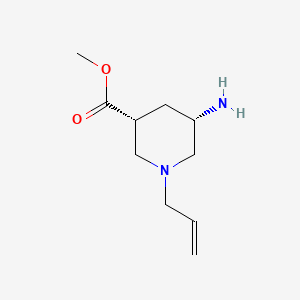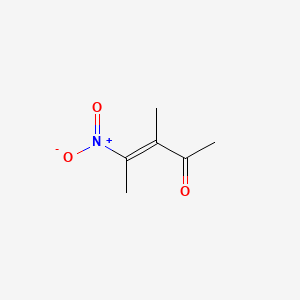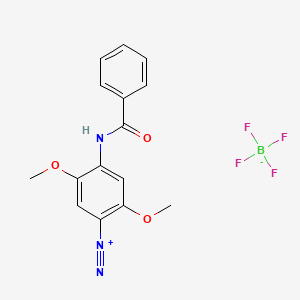
1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a butyryl group, and an indan-1-yl group attached to a urea backbone. Its molecular formula is C16H24N2O2, and it has a molecular weight of 276.38 g/mol .
Méthodes De Préparation
The synthesis of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethylamino Butyryl Intermediate: This step involves the reaction of dimethylamine with butyryl chloride under controlled conditions to form the dimethylamino butyryl intermediate.
Coupling with Indan-1-yl Isocyanate: The intermediate is then reacted with indan-1-yl isocyanate to form the final product, 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea can be compared with other similar compounds, such as:
- 1-[2-(Dimethylamino)acetyl]-3-(indan-1-yl)urea
- 1-[2-(Dimethylamino)propionyl]-3-(indan-1-yl)urea
- 1-[2-(Dimethylamino)valeryl]-3-(indan-1-yl)urea
These compounds share similar structural features but differ in the length and nature of the acyl group attached to the urea backbone. The unique combination of the dimethylamino butyryl and indan-1-yl groups in 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
6520-77-0 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)-2-(dimethylamino)butanamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-14(19(2)3)15(20)18-16(21)17-13-10-9-11-7-5-6-8-12(11)13/h5-8,13-14H,4,9-10H2,1-3H3,(H2,17,18,20,21) |
Clé InChI |
OVHNSLYDROUXGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC(=O)NC1CCC2=CC=CC=C12)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)



![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)



